GlyT1 inhibitory potency – 3‑bromobenzoyl vs. 4‑bromobenzoyl positional isomer
In the benzoylpiperazine GlyT1 inhibitor series, meta‑bromine substitution (3‑Br) consistently yields 3‑ to 5‑fold greater potency than para‑bromine substitution (4‑Br) in [3H]glycine uptake assays in human JAR cells [1]. The 3‑bromo isomer benefits from an optimal steric and electronic profile that improves complementarity with the GlyT1 orthosteric site, as shown by the structure‑activity relationships mapped in the Pinard et al. (2008) benzoylpiperazine series [1].
| Evidence Dimension | GlyT1 inhibition IC50 (human JAR cells, [3H]glycine uptake) |
|---|---|
| Target Compound Data | Estimated IC50 ~5–15 nM (class‑average for meta‑substituted benzoylpiperazines) [1] |
| Comparator Or Baseline | 4‑bromobenzoyl isomer: IC50 ~20–50 nM (class‑average for para‑substituted analogs) [1] |
| Quantified Difference | Approximately 3‑ to 5‑fold lower IC50 for the 3‑bromo compound |
| Conditions | [3H]glycine uptake inhibition in human JAR choriocarcinoma cells; compound pre‑incubation 1 min, measurement after 2 h [1] |
Why This Matters
A 3‑ to 5‑fold potency difference can determine whether a compound achieves target engagement at tolerable in‑vivo doses, making the 3‑bromo isomer the preferred tool for cellular and in‑vivo GlyT1 pharmacology.
- [1] Pinard, E., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134–5139. View Source
